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molecular formula C8H5ClN2O B1294359 6-Chloro-2(1H)-quinoxalinone CAS No. 2427-71-6

6-Chloro-2(1H)-quinoxalinone

Cat. No. B1294359
M. Wt: 180.59 g/mol
InChI Key: SJAZZQLTKBYDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05668282

Procedure details

Following the procedure of J. Med. Chem., 24, 93 (1981), glyoxylic acid (29.4 ml) is added to a solution of 4-chloro-1,2-phenylenediamine (38.0 g) and methanol (1.87 L) at 15°. The solution is stirred for 24 hr at 20°-25° and is concentrated. The residue is washed with water (4×608 ml), isopropanol (145 ml), and dried under reduced pressure to give a solid. Two successive recrystallizations from hot (ca 90°) 2-methoxyethanol (1.49 l and 0.927 l) gives the title compound, NMR (DMSO-d6) 12.55, 8.22, 7.86, 7.62 and 7.32 δ.
Quantity
29.4 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
1.87 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH:2]=O.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([NH2:14])[CH:8]=1>CO>[Cl:6][C:7]1[CH:8]=[C:9]2[C:10](=[CH:11][CH:12]=1)[NH:13][C:1](=[O:5])[CH:2]=[N:14]2

Inputs

Step One
Name
Quantity
29.4 mL
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
38 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N)N
Name
Quantity
1.87 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 24 hr at 20°-25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
WASH
Type
WASH
Details
The residue is washed with water (4×608 ml), isopropanol (145 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Two successive recrystallizations from hot (ca 90°) 2-methoxyethanol (1.49 l and 0.927 l)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=C2N=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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